molecular formula C18H15ClN2O3 B4329581 3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

Cat. No. B4329581
M. Wt: 342.8 g/mol
InChI Key: WBLXWFNIJRBLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has been shown to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and neuroprotective effects, as well as the ability to inhibit angiogenesis and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one in lab experiments is its potent and selective activity against cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one. Some of these include:
1. Further investigation of its anti-cancer activity and potential use in cancer therapy.
2. Exploration of its potential use in the treatment of other diseases, such as inflammation, neurodegenerative disorders, and cardiovascular disease.
3. Development of new synthetic methods for the preparation of this compound and its analogs.
4. Investigation of its mechanism of action and identification of its molecular targets.
5. Development of new formulations and delivery methods to improve its solubility and bioavailability.

Scientific Research Applications

3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(3-chlorophenyl)-3a-ethoxy-6-methyl-[1,2,4]oxadiazolo[4,5-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-3-23-18-16(22)14-9-11(2)7-8-15(14)21(18)17(20-24-18)12-5-4-6-13(19)10-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLXWFNIJRBLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC12C(=O)C3=C(N1C(=NO2)C4=CC(=CC=C4)Cl)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 2
3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 3
3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 4
3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 5
3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one
Reactant of Route 6
3-(3-chlorophenyl)-9a-ethoxy-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one

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